molecular formula C11H13N5 B1507496 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine CAS No. 915924-89-9

5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine

Cat. No.: B1507496
CAS No.: 915924-89-9
M. Wt: 215.25 g/mol
InChI Key: RTORDBDRTYVRHS-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine is a useful research compound. Its molecular formula is C11H13N5 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Biological Activity

5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this triazine derivative.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate triazine precursors. The general synthetic pathway includes:

  • Condensation Reaction : The reaction of 4-ethylphenyl hydrazine with a suitable 1,2,4-triazine derivative.
  • Purification : The resulting product is purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that triazine derivatives exhibit promising antimicrobial properties. For instance, this compound was evaluated for its antibacterial activity against various strains:

Microorganism Inhibition Zone (mm)
Escherichia coliNot active
Staphylococcus aureusActive
Bacillus subtilisActive
Candida albicansLimited activity

These results indicate that while the compound shows some efficacy against certain Gram-positive bacteria and fungi, it lacks activity against E. coli .

Anticancer Activity

The anticancer potential of 1,2,4-triazine derivatives has gained attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that compounds similar to this compound can exert cytotoxic effects on various cancer cell lines:

  • Mechanism of Action : The proposed mechanism includes inhibition of key enzymes involved in cell proliferation and induction of apoptosis through mitochondrial pathways.
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
HCT-116 (Colorectal Cancer)12.5
A549 (Lung Cancer)10.0

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of triazine derivatives are also noteworthy. Compounds structurally related to this compound have been shown to inhibit cyclooxygenase (COX) enzymes:

Compound COX-2 Inhibition IC50 (µM)
5-(4-Ethylphenyl)-3-hydrazinyl...0.15
Indomethacin0.20

These results indicate that this compound possesses significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the biological activities of triazine derivatives:

  • Antimicrobial Evaluation : A study reported the synthesis and antimicrobial evaluation of various triazine derivatives, including hydrazinyl compounds. The results highlighted the potential of these compounds against resistant bacterial strains .
  • Cytotoxicity Studies : Research focusing on the cytotoxic effects of triazines revealed that specific modifications in the structure significantly enhance their activity against cancer cell lines .
  • Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects have identified pathways involving apoptosis and cell cycle arrest as critical factors in their anticancer activity .

Properties

IUPAC Name

[5-(4-ethylphenyl)-1,2,4-triazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-8-3-5-9(6-4-8)10-7-13-16-11(14-10)15-12/h3-7H,2,12H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTORDBDRTYVRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650896
Record name 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-89-9
Record name 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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